molecular formula C17H16N2O4 B2497802 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methylphenyl)ethanediamide CAS No. 299199-78-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methylphenyl)ethanediamide

Cat. No.: B2497802
CAS No.: 299199-78-3
M. Wt: 312.325
InChI Key: AYKCDHCUUZRRLT-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methylphenyl)ethanediamide is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.325. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Research into the anticancer properties of compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)oxamide has shown promising results. For instance, the design, synthesis, and biological evaluation of similar compounds have demonstrated selective inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival. These compounds have shown significant antitumor activity in vivo and have entered clinical trials, highlighting their potential as anticancer drugs (Zhou et al., 2008). Additionally, studies on benzamide derivatives have revealed moderate to excellent anticancer activity against various cancer cell lines, suggesting the therapeutic versatility of these compounds (Ravinaik et al., 2021).

Antimicrobial Activity

The antimicrobial evaluation of N-benzimidazol-1-yl-methyl-benzamide derivatives has uncovered potent compounds effective against a range of microbial pathogens. These findings support the potential of benzamide derivatives in addressing microbial resistance and developing new antimicrobial agents (Sethi et al., 2016). Furthermore, the bactericidal activity of substituted benzamides against methicillin-resistant Staphylococcus aureus (MRSA) has been demonstrated, offering new avenues for combating this challenging healthcare-associated infection (Zadrazilova et al., 2015).

Synthetic and Structural Applications

The synthesis and structural characterization of benzamide derivatives have significantly contributed to the development of new compounds with potential pharmacological applications. Studies have detailed the synthesis, characterization, and biological evaluation of various benzamides, laying the groundwork for future drug development (Saeed et al., 2015). Additionally, the crystal structure analysis of benzamide derivatives provides insights into their molecular interactions, which is critical for understanding their biological activities and optimizing their therapeutic properties (Sharma et al., 2016).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-11-4-2-3-5-13(11)19-17(21)16(20)18-9-12-6-7-14-15(8-12)23-10-22-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKCDHCUUZRRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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